molecular formula C22H25NO2 B5537862 1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine

1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine

Cat. No. B5537862
M. Wt: 335.4 g/mol
InChI Key: IEGLTMYVYXYHSX-FMIVXFBMSA-N
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Description

1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been widely studied for its potential applications in scientific research due to its unique pharmacological properties.

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including compounds structurally related to 1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine, have been extensively studied for their anticancer properties. These compounds, characterized by their 3-phenyl acrylic acid functionality, exhibit significant potential as traditional and contemporary synthetic antitumor agents. The versatility in their structure allows for various synthetic modifications, potentially enhancing their antitumor efficacy. Despite their promising anticancer properties, they have been somewhat underutilized in medicinal research until the last two decades, which have seen a surge in interest towards exploring the antitumor capabilities of cinnamoyl derivatives (De, Baltas, & Bedos-Belval, 2011).

Drug Design and Pharmacology

The synthesis and pharmacological evaluation of novel compounds, including those structurally akin to this compound, have been areas of active research. These efforts are aimed at discovering new drugs with improved efficacy and safety profiles. The chemical framework of such compounds allows for the development of molecules with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This highlights the potential of these compounds in rational drug design and as a foundation for developing new therapeutic agents with enhanced biological activities (Kumar, Kumar, & Khan, 2020).

Safety and Hazards

Without specific information, it’s hard to determine the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

(E)-1-(4-methylpiperidin-1-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-18-13-15-23(16-14-18)22(24)12-9-19-7-10-21(11-8-19)25-17-20-5-3-2-4-6-20/h2-12,18H,13-17H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGLTMYVYXYHSX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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